5-(Trifluoromethyl)pyridine-3-sulfonyl chloride
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Overview
Description
5-(Trifluoromethyl)pyridine-3-sulfonyl chloride: is a chemical compound with the molecular formula C6H3ClF3NO2S It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a sulfonyl chloride group
Mechanism of Action
Target of Action
It is known that this compound is used as a reagent in the synthesis of pyrimidine derivatives , which suggests that its targets could be enzymes or receptors that interact with these derivatives.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of the reactions it participates in .
Biochemical Analysis
Biochemical Properties
It is known that molecules with a -CF3 group, such as this compound, can exhibit improved drug potency toward certain enzymes by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Cellular Effects
It is known that skin corrosion and serious eye damage can occur upon exposure , indicating that the compound may have significant effects on cellular integrity and function.
Molecular Mechanism
It is known that molecules with a -CF3 group can interact with proteins in a way that improves drug potency .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at 4 degrees Celsius .
Metabolic Pathways
It is known that molecules with a -CF3 group can be involved in various biochemical reactions .
Transport and Distribution
It is known that the compound can be sorbed to airborne particulates .
Subcellular Localization
It is known that molecules with a -CF3 group can interact with proteins in a way that affects their localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride typically involves the reaction of 5-(Trifluoromethyl)pyridine-2-thiol with chlorine gas in the presence of hydrochloric acid. The reaction conditions are carefully controlled to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) are used to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.
Scientific Research Applications
Chemistry: In chemistry, 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the preparation of functionalized pyridine derivatives .
Biology and Medicine: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making this compound a useful intermediate in drug discovery .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride: Similar in structure but with the trifluoromethyl group at a different position on the pyridine ring.
Trifluoromethanesulfonyl chloride: A related compound with a trifluoromethyl group attached to a sulfonyl chloride group, but without the pyridine ring.
Uniqueness: 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride is unique due to the specific positioning of the trifluoromethyl and sulfonyl chloride groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
5-(trifluoromethyl)pyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-1-4(2-11-3-5)6(8,9)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUURWHCYTYUNCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060802-03-0 |
Source
|
Record name | 5-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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